molecular formula C9H9NO2 B8224353 5-Aminoisochroman-1-one

5-Aminoisochroman-1-one

Cat. No.: B8224353
M. Wt: 163.17 g/mol
InChI Key: AMUHXYUXPWMUHU-UHFFFAOYSA-N
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Description

5-Aminoisochroman-1-one is a heterocyclic organic compound that features an isochroman ring system with an amino group at the 5-position and a carbonyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisochroman-1-one can be achieved through several methods. One common approach involves the intramolecular Mannich reaction, where 2-oxopropyl-2-formylbenzoates react with anilines in the presence of a secondary amine catalyst. This method yields the desired product with high stereoselectivity and good yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 5-Aminoisochroman-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Isochroman derivatives.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted isochroman products.

Scientific Research Applications

5-Aminoisochroman-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminoisochroman-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

5-amino-3,4-dihydroisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-3H,4-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUHXYUXPWMUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 250 mL round-bottom flask was charged with a solution of 5-nitro-1H-isochromen-1-one (3.0 g, 15.7 mmol) in absolute ethanol (60 mL) and 10% Pd/C (600 mg). The reaction vessel was evacuated and filled with hydrogen via balloon. The reaction suspension was stirred at room temperature in hydrogen atmosphere (via balloon) for 17 h. The resulting mixture was filtered and the solvent was removed on a rotary evaporator. After drying under reduced pressure, 2.40 g, (14.9 mmol, 95%) of 5-aminoisochroman-1-one were isolated as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step One

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